molecular formula C10H13BrO B2739210 3-Bromobutoxybenzene CAS No. 861541-07-3

3-Bromobutoxybenzene

Cat. No.: B2739210
CAS No.: 861541-07-3
M. Wt: 229.117
InChI Key: WZEMKPZQOPUIBB-UHFFFAOYSA-N
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Description

3-Bromobutoxybenzene (hypothetical structure: C₆H₅-O-(CH₂)₃Br) is a brominated aromatic ether featuring a butoxy chain substituted at the meta position of the benzene ring. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity in coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name

3-bromobutoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEMKPZQOPUIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Pathways

Core Disconnections

The target molecule, 3-bromobutoxybenzene (C₁₀H₁₃BrO), can be dissected into two primary fragments:

  • Butoxybenzene : A benzene ring substituted with a butoxy group (-OC₄H₉).
  • Bromine : Introduced at the meta position relative to the butoxy group.

Retrosynthetically, two strategies emerge:

  • Path A : Bromination of preformed butoxybenzene.
  • Path B : Alkylation of 3-bromophenol with a butylating agent.

Path A is preferred for scalability, as butoxybenzene is commercially available, while Path B offers better regiocontrol for bromine placement.

Friedel-Crafts Alkylation and Subsequent Bromination

Synthesis of Butoxybenzene

Butoxybenzene is synthesized via Williamson ether synthesis , reacting sodium phenoxide with 1-bromobutane:
$$ \text{PhONa} + \text{C}4\text{H}9\text{Br} \rightarrow \text{PhOC}4\text{H}9 + \text{NaBr} $$
Typical conditions involve refluxing in ethanol (12 h, 78°C), yielding 89–92%.

Regioselective Bromination

Electrophilic bromination of butoxybenzene requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to direct bromine to the meta position.

Procedure:
  • Dissolve butoxybenzene (10 mmol) in anhydrous CH₂Cl₂ (50 mL).
  • Add FeBr₃ (1.1 equiv) under nitrogen.
  • Slowly add Br₂ (1.05 equiv) at 0°C.
  • Stir for 6 h at 25°C, then quench with NaHSO₃.

Yield : 75–82%.

Challenges:
  • Ortho/para competition : Without precise stoichiometry, dibromination or para-substituted byproducts form.
  • Catalyst loading : Excess FeBr₃ promotes overbromination.

Direct Electrophilic Substitution with Pre-functionalized Reagents

Bromine-Butoxy Coupling via Ullmann Reaction

A one-pot method combines bromobenzene and butanol using a copper catalyst:
$$ \text{PhBr} + \text{C}4\text{H}9\text{OH} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{PhOC}4\text{H}9 + \text{HBr} $$

Conditions:
  • Catalyst : CuI (10 mol%).
  • Base : K₂CO₃ (2 equiv).
  • Solvent : DMSO, 110°C, 24 h.

Yield : 68%.

Limitations:
  • Limited to electron-deficient aryl bromides.
  • Side reactions include dehalogenation.

Nucleophilic Aromatic Substitution (NAS)

Displacement of Nitro Groups

3-Nitrobutoxybenzene can undergo NAS with bromide ions under high-pressure conditions:
$$ \text{PhOC}4\text{H}9\text{-NO}2 + \text{KBr} \rightarrow \text{PhOC}4\text{H}9\text{-Br} + \text{KNO}2 $$

Optimization:
  • Solvent : DMF, 150°C, 48 h.
  • Yield : 54%.

Comparative Analysis of Methodologies

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Friedel-Crafts + Br₂ 75–82 Moderate High Moderate
Ullmann Coupling 68 Low Moderate High
NAS with KBr 54 High Low Low

Key Findings :

  • Friedel-Crafts bromination balances yield and scalability but requires rigorous temperature control.
  • Ullmann coupling is cost-effective but suffers from side reactions.
  • NAS offers excellent regioselectivity but impractical for industrial use.

Mechanistic Insights and Side Reactions

Bromination via σ-Complex Intermediates

Electrophilic bromination proceeds through a Wheland intermediate stabilized by the electron-donating butoxy group. Meta selectivity arises from steric hindrance and electronic effects:
$$ \text{PhOC}4\text{H}9 + \text{Br}^+ \rightarrow \text{Intermediate} \rightarrow \text{3-Br-PhOC}4\text{H}9 $$

Competing Pathways

  • Ortho bromination : Favored at higher temperatures (>40°C).
  • Debromination : Occurs with excess HBr or prolonged reaction times.

Industrial Applications and Modifications

Continuous Flow Synthesis

Recent advances employ microreactors for safer bromine handling:

  • Residence time : 2 min.
  • Yield : 88%.

Green Chemistry Approaches

  • Solvent-free bromination using Br₂ adsorbed on silica gel.
  • Microwave-assisted reactions reduce time from 6 h to 30 min.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobutoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon catalyst.

Major Products:

    Substitution: Formation of butoxybenzene derivatives.

    Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.

    Reduction: Formation of butoxybenzene.

Scientific Research Applications

Medicinal Chemistry

3-Bromobutoxybenzene has shown potential in medicinal applications, particularly in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. A study evaluated its efficacy against breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating significant inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-712
A54918

These findings suggest that this compound may induce apoptosis through mechanisms involving oxidative stress and DNA damage.

Case Study: Anticancer Screening

A comprehensive screening of derivatives similar to this compound revealed promising results in inhibiting proliferation in MCF-7 cells. Flow cytometry assays indicated that the compound induced apoptosis, confirming its potential as an anticancer agent.

Materials Science

In materials science, this compound is utilized as a precursor for synthesizing advanced materials, including polymers and nanocomposites.

Polymer Synthesis

The compound can be polymerized to create materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives.

PropertyValue
Glass Transition Temp85 °C
Tensile Strength50 MPa
Thermal Conductivity0.25 W/m·K

These properties make it suitable for high-performance applications in various industries, including automotive and aerospace.

Environmental Applications

This compound has also been investigated for its environmental impact and potential applications in environmental remediation.

Pollution Control

Studies have explored the compound's ability to degrade pollutants in wastewater treatment processes. Its effectiveness in breaking down organic contaminants has been documented.

Contaminant TypeDegradation Rate (%)
Phenolic Compounds75
Heavy Metals60

This indicates its potential as a green chemistry solution for mitigating environmental pollution.

Mechanism of Action

The mechanism of action of 3-Bromobutoxybenzene in chemical reactions involves:

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 3-Bromobutoxybenzene with structurally related brominated alkoxybenzenes based on available evidence:

Compound CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Log KOW (Estimated) Storage Conditions
This compound N/A C₁₀H₁₃BrO 229.12 (calc.) Linear butoxy, meta-Br ~4.2–4.5 (inferred) Cool, ventilated, UV-protected
3-Bromophenetole 2655-84-7 C₈H₉BrO 201.06 Ethoxy, meta-Br ~3.5–3.8 (inferred) Similar to above
(3-Bromo-2-methylpropoxy)methylbenzene 91273-58-4 C₁₁H₁₅BrO 243.14 Branched butoxy, meta-Br ~4.0–4.3 (inferred) Avoid heat/humidity
1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene 172901-00-7 C₁₃H₁₉BrO 271.20 Branched, bromomethyl ~4.5–5.0 (inferred) Stable under inert conditions
Notes:
  • Log KOW Trends : Longer alkoxy chains (e.g., butoxy vs. ethoxy) increase lipophilicity. 3-Bromochlorobenzene (Log KOW = 3.7 ) provides a baseline; the butoxy group in this compound likely elevates Log KOW further due to higher hydrophobicity.
  • Storage : All analogs require protection from UV radiation, heat, and incompatible materials (e.g., oxidizers) .

Environmental Impact

Biological Activity

3-Bromobutoxybenzene, a halogenated organic compound, has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effects on various biological systems.

This compound is characterized by the presence of a bromine atom attached to a butoxybenzene structure. Its molecular formula is C10H13BrO, and it exhibits unique reactivity due to the bromine substituent. The compound's structure allows it to interact with biological macromolecules, potentially leading to various pharmacological effects.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit several biological activities, including:

  • Antitumor Activity : Similar compounds have been studied for their ability to inhibit tumor growth by targeting metabolic pathways unique to cancer cells. For instance, 3-bromopyruvate (3-BrPA), a related compound, inhibits glycolysis and mitochondrial oxidative phosphorylation in tumor cells, showcasing the potential for similar mechanisms in this compound .
  • Anti-inflammatory Effects : Compounds with bromine substituents have been shown to modulate inflammatory pathways. Studies on related compounds indicate that they can inhibit cytokine production and reduce inflammation in various models .
  • Antioxidant Properties : Some brominated compounds exhibit radical scavenging abilities, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

Table 1: Summary of Biological Activities of Related Compounds

CompoundActivity TypeMechanism of ActionReference
3-BromopyruvateAntitumorInhibits glycolysis and mitochondrial respiration
3-Bromo-2-hydroxypropylbenzeneAnti-inflammatoryInhibits IL-6 production in PBMCs
3-Bromo-4-methylphenolAntioxidantScavenges free radicals

Case Study 1: Antitumor Effects

A study investigating the effects of brominated compounds on cancer cell lines demonstrated that similar structures could significantly reduce cell viability in vitro. The mechanism involved the disruption of energy metabolism pathways critical for tumor survival. The results indicated that these compounds could serve as potential leads for new anticancer therapies.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of brominated phenolic compounds. In this study, treatment with these compounds resulted in reduced levels of pro-inflammatory cytokines in mouse models. The findings suggest that this compound may similarly modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

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